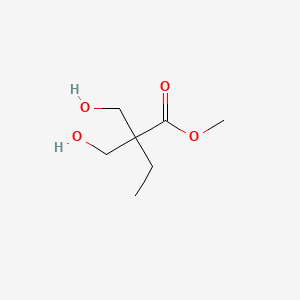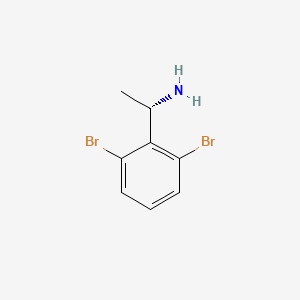
(S)-1-(2,6-Dibromophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,6-Dibromophenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 2 and 6 positions, and an ethanamine group attached to the 1 position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,6-Dibromophenyl)ethanamine typically involves the bromination of a suitable precursor followed by amination. One common method includes the bromination of (S)-1-phenylethanamine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(2,6-Dibromophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Formation of 2,6-dibromoacetophenone.
Reduction: Formation of 2,6-dibromoethylamine.
Substitution: Formation of 2,6-dihydroxyphenylethanamine or 2,6-diaminophenylethanamine.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,6-Dibromophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of (S)-1-(2,6-Dibromophenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(2,4-Dibromophenyl)ethanamine
- (S)-1-(2,6-Dichlorophenyl)ethanamine
- (S)-1-(2,6-Difluorophenyl)ethanamine
Comparison:
- Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions in (S)-1-(2,6-Dibromophenyl)ethanamine makes it unique compared to its chlorinated or fluorinated analogs, potentially leading to different reactivity and biological activity.
- Steric and Electronic Effects: The size and electronegativity of bromine atoms influence the compound’s chemical behavior and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
Eigenschaften
Molekularformel |
C8H9Br2N |
|---|---|
Molekulargewicht |
278.97 g/mol |
IUPAC-Name |
(1S)-1-(2,6-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
AJUWRFILDRLHFZ-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC=C1Br)Br)N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



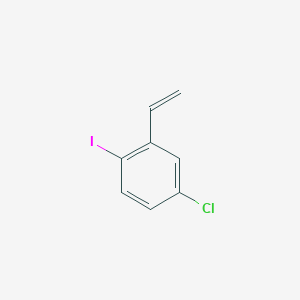
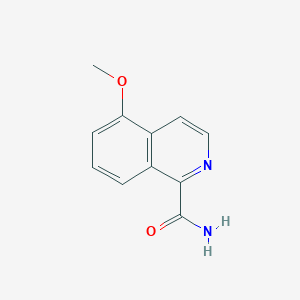
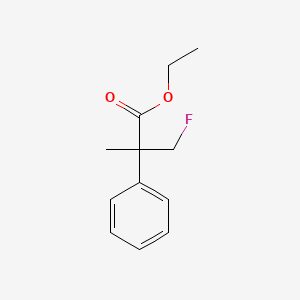
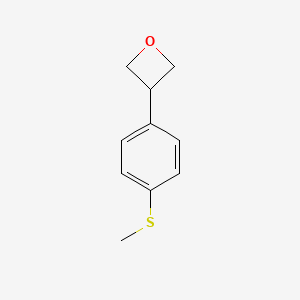
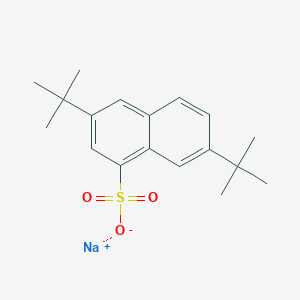

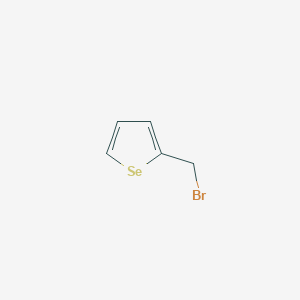
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
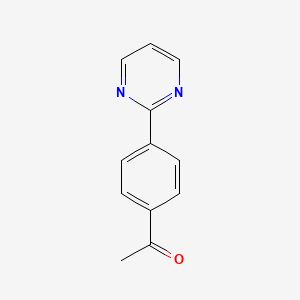
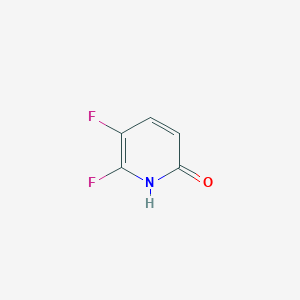
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
